3-Methyl-3-buten-2-ol, (S)-
Description
Significance of Chiral Allylic Alcohols in Stereoselective Synthesis
Chiral allylic alcohols are paramount in stereoselective synthesis, a branch of chemistry focused on creating molecules with a specific three-dimensional arrangement. numberanalytics.com The biological activity of many pharmaceuticals and natural products is intrinsically linked to their precise stereochemistry, making the ability to control this aspect during synthesis a critical endeavor. numberanalytics.com Chiral allylic alcohols are highly valued as they can be readily transformed into a wide array of other functional groups, enabling the construction of complex molecular frameworks with high levels of stereocontrol.
The synthesis of enantiomerically pure or enriched allylic alcohols is a key focus. Methodologies such as the kinetic resolution of racemic mixtures are widely employed. encyclopedia.pub For instance, enzymes like lipases can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer and the acylated product. encyclopedia.pub Another powerful strategy is asymmetric catalysis, where a chiral catalyst directs a reaction to favor the formation of one enantiomer over the other. encyclopedia.pub Transition metal complexes, often paired with chiral ligands, are instrumental in reactions like the asymmetric addition of organometallic reagents to α,β-unsaturated aldehydes to produce chiral allylic alcohols. acs.org
The development of these stereoselective methods is crucial as it provides access to enantiopure compounds that are essential for probing biological processes and for the development of new therapeutic agents. The ability to selectively synthesize one stereoisomer over another is a hallmark of modern organic synthesis, and chiral allylic alcohols are central to this pursuit. numberanalytics.com
Table 1: Catalytic Systems for the Synthesis of Chiral Allylic Alcohols
| Catalyst System | Reaction Type | Substrates | Outcome |
|---|---|---|---|
| Rh or Ru / Monophosphorus Ligand | 1,2-Addition | Arylboronic acids and α,β-unsaturated aldehydes | Selective synthesis of ketones or chiral allylic alcohols in high yields and enantiomeric excess. acs.org |
| Chiral Bisphosphoric Acid / Silver(I) Salt | Kinetic Resolution (Intramolecular SN2′) | Racemic tertiary allylic alcohols | Affords enantioenriched diene monoepoxides and recovered tertiary allylic alcohols with high enantioselectivity. nih.gov |
| Lipase | Kinetic Resolution (Esterification) | Racemic alcohols | Preferential reaction with one enantiomer to produce an enantiopure ester and the remaining unreacted alcohol enantiomer. encyclopedia.pub |
Interdisciplinary Research Trajectories for (S)-3-Methyl-3-buten-2-ol
The research involving (S)-3-Methyl-3-buten-2-ol extends across various disciplines, highlighting its versatility. A primary research trajectory is its use as a key intermediate in the synthesis of fine chemicals, including vitamins and fragrances. uu.nl The specific stereochemistry of the (S)-enantiomer can be crucial in imparting the desired biological or olfactory properties to the final product.
A significant area of investigation is the selective synthesis of 3-methyl-3-buten-2-ol (B86003). The catalytic hydrogenation of 2-methyl-3-butyn-2-ol (B105114) is a common industrial route, and much research has focused on developing catalysts that can selectively hydrogenate the alkyne to the alkene without over-reduction to the corresponding alkane. uu.nlresearchgate.net Catalysts such as the Lindlar catalyst (Pd/CaCO₃/Pb) and more recently, supported copper and palladium-zinc nanoparticles, have been studied extensively to optimize the selectivity and yield of this transformation. uu.nlrsc.orgresearchgate.net
Furthermore, biocatalysis presents another important research avenue. The synthesis of 3-methyl-3-buten-2-ol and related compounds from isopentenyl diphosphate (B83284) (IPP) using engineered metabolic pathways in microorganisms is being explored as a sustainable alternative to traditional chemical synthesis. researchgate.net This approach is part of the broader effort to produce valuable chemicals from renewable resources. The compound has also been identified in natural sources such as onions (Allium cepa) and lingonberries (Vaccinium vitis-idaea). nih.gov
The study of its formation mechanisms, both enzymatic and non-enzymatic, from precursors like dimethylallyl pyrophosphate (DMADP) also contributes to a fundamental understanding of terpene biosynthesis. nih.gov
Table 2: Physical and Chemical Properties of 3-Methyl-3-buten-2-ol
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₀O sigmaaldrich.comnist.gov |
| Molecular Weight | 86.1323 g/mol nist.govncats.io |
| CAS Number | 10473-14-0 sigmaaldrich.comnist.gov |
| Boiling Point | 114.0 to 115.0 °C @ 760 mm Hg thegoodscentscompany.com |
| Vapor Pressure | 11.079 mmHg @ 25 °C (estimated) thegoodscentscompany.com |
Table 3: Research on the Synthesis of 3-Methyl-3-buten-2-ol via Hydrogenation of 2-Methyl-3-butyn-2-ol
| Catalyst | Key Findings | Reference |
|---|---|---|
| Pd/ZnO | Showed higher initial activity and selectivity to 2-methyl-3-buten-2-ol (B93329) compared to a commercial Lindlar catalyst under the same conditions. rsc.orgresearchgate.net | researchgate.net |
| Cu/SiO₂ | 7 nm copper nanoparticles were found to be more active and selective than 2 nm particles, achieving nearly 100% selectivity at 50% conversion at 140°C. uu.nl | uu.nl |
| 5Cu-5Fe/Al₂O₃ | Highly dispersed nanoparticles provided a high selectivity of 93% toward 2-methyl-3-buten-2-ol at complete conversion of the starting material. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
88376-46-9 |
|---|---|
Molecular Formula |
C5H10O |
Molecular Weight |
86.13 g/mol |
IUPAC Name |
(2S)-3-methylbut-3-en-2-ol |
InChI |
InChI=1S/C5H10O/c1-4(2)5(3)6/h5-6H,1H2,2-3H3/t5-/m0/s1 |
InChI Key |
JEYLKNVLTAPJAF-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C(=C)C)O |
Canonical SMILES |
CC(C(=C)C)O |
Origin of Product |
United States |
Advanced Methodologies for the Enantioselective Synthesis of S 3 Methyl 3 Buten 2 Ol
Chemoenzymatic and Biocatalytic Approaches
The use of biological systems, including isolated enzymes and whole-cell biocatalysts, offers a green and highly selective alternative to traditional chemical synthesis. These methods often operate under mild conditions and can achieve exceptional levels of enantioselectivity.
Enzyme Discovery and Engineering for Stereospecific Production of 3-Methyl-3-buten-2-ol (B86003)
The discovery and subsequent engineering of enzymes with the desired stereospecificity are at the forefront of biocatalytic synthesis. While specific enzymes solely dedicated to the production of (S)-3-Methyl-3-buten-2-ol are not extensively documented in publicly available research, the principles of enzyme engineering offer a promising avenue. Techniques such as directed evolution can be employed to tailor the active site of existing enzymes, like ketoreductases or alcohol dehydrogenases, to selectively reduce a suitable prochiral ketone precursor, such as methyl vinyl ketone, to the desired (S)-alcohol. nih.govresearchgate.net
One relevant area of research involves the study of methylbutenol (MBO) synthase, an enzyme found in some pine species that catalyzes the conversion of dimethylallyl pyrophosphate (DMAPP) to MBO. nih.gov Although this natural pathway produces the racemic mixture, the understanding of its mechanism could inform the engineering of a stereoselective variant.
Whole-Cell Biotransformation Systems for 3-Methyl-3-buten-2-ol Synthesis
Whole-cell biotransformation leverages the metabolic machinery of microorganisms to carry out desired chemical conversions. This approach can be more cost-effective than using isolated enzymes as it eliminates the need for enzyme purification. Engineered strains of microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, can be designed to overexpress specific enzymes, like stereoselective reductases, that can convert an externally supplied substrate into (S)-3-Methyl-3-buten-2-ol. nih.gov
For instance, a whole-cell system could be developed where a microorganism is engineered to express a ketoreductase with high (S)-selectivity towards methyl vinyl ketone. The cells would then be cultured and fed with the ketone, which they would internally convert to (S)-3-Methyl-3-buten-2-ol. Research into the whole-cell oxidation of related α,β-unsaturated alcohols to aldehydes demonstrates the feasibility of such systems, which could potentially be reversed for the reductive synthesis of the target alcohol. nih.gov
Genetic and Metabolic Engineering for Enhanced (S)-3-Methyl-3-buten-2-ol Yield and Enantiomeric Excess
To improve the efficiency of whole-cell biotransformations, genetic and metabolic engineering strategies are employed to optimize the host organism. This can involve the manipulation of native metabolic pathways to increase the availability of precursors and cofactors, and the deletion of genes encoding for competing enzymes that may reduce the yield or enantiomeric excess of the desired product. nih.govnih.gov
In the context of producing (S)-3-Methyl-3-buten-2-ol, metabolic engineering could focus on enhancing the intracellular supply of NADPH, a common cofactor for ketoreductases. Furthermore, genes encoding for enzymes that might further metabolize the product could be knocked out to improve its accumulation. Studies on the metabolic engineering of E. coli for the production of other alcohols, such as 3-methyl-1-butanol, have demonstrated the effectiveness of these strategies in significantly increasing product titers. nih.gov
Asymmetric Catalysis in Chemical Synthesis of (S)-3-Methyl-3-buten-2-ol
Asymmetric catalysis using chiral metal complexes or organocatalysts provides a powerful tool for the enantioselective synthesis of chiral molecules, including (S)-3-Methyl-3-buten-2-ol. These methods offer high levels of control over the stereochemical outcome of the reaction.
Stereoselective Hydrogenation Methodologies of Alkynes to Allylic Alcohols
The stereoselective hydrogenation of prochiral alkynes is a well-established method for the synthesis of chiral allylic alcohols. In the case of (S)-3-Methyl-3-buten-2-ol, the precursor would be 2-methyl-3-butyn-2-ol (B105114). The key to achieving high enantioselectivity lies in the use of a chiral catalyst.
Various catalytic systems have been investigated for the hydrogenation of 2-methyl-3-butyn-2-ol. While many studies focus on achieving high selectivity for the partial hydrogenation to the corresponding alkene (2-methyl-3-buten-2-ol) over complete hydrogenation to the alkane, achieving high enantioselectivity for a specific isomer is a more significant challenge. nih.govrsc.orguu.nl Research has shown that palladium-based catalysts, often modified with a chiral ligand, can facilitate this transformation. For example, a Pd/ZnO catalyst has been shown to be effective in the hydrogenation of 2-methyl-3-butyn-2-ol, and with the incorporation of a chiral modifier, could potentially be adapted for the asymmetric synthesis of the (S)-enantiomer. rsc.org
Table 1: Examples of Catalysts for Stereoselective Hydrogenation
| Catalyst | Substrate | Product | Selectivity to Alkene (%) | Enantiomeric Excess of (S)-isomer (%) | Reference |
|---|---|---|---|---|---|
| Pd/ZnO | 2-Methyl-3-butyn-2-ol | 2-Methyl-3-buten-2-ol (B93329) | High | Not Reported | nih.govrsc.org |
| Supported Cu Nanocatalysts | 2-Methyl-3-butyn-2-ol | 2-Methyl-3-buten-2-ol | Up to ~100 | Not Reported | uu.nl |
Note: The table highlights catalysts used for the selective hydrogenation to the alkene. Specific data on enantiomeric excess for the (S)-isomer is often not the primary focus of these general hydrogenation studies and would require catalysts with chiral ligands.
Grignard Reaction-Based Asymmetric Synthesis of 3-Methyl-3-buten-2-ol
The asymmetric addition of a Grignard reagent to a prochiral ketone is a powerful and versatile method for creating chiral tertiary alcohols. To synthesize (S)-3-Methyl-3-buten-2-ol, this would involve the reaction of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) with acetaldehyde (B116499) in the presence of a chiral ligand. The chiral ligand coordinates to the magnesium center of the Grignard reagent, creating a chiral environment that directs the nucleophilic attack on the ketone from a specific face, leading to the preferential formation of one enantiomer.
Recent advancements have led to the development of highly effective chiral ligands for this purpose. For instance, ligands derived from 1,2-diaminocyclohexane (DACH) have been shown to mediate the asymmetric addition of Grignard reagents to a variety of ketones with high enantioselectivity. nih.gov While a specific application of this method to the synthesis of (S)-3-Methyl-3-buten-2-ol is not explicitly detailed in the provided search results, the general methodology is highly applicable. The reaction would proceed by adding vinylmagnesium bromide to acetaldehyde in the presence of a suitable chiral ligand, such as an (S,S)-DACH-derived ligand, to favor the formation of the (S)-alcohol.
Table 2: Asymmetric Grignard Reaction for Chiral Tertiary Alcohols
| Ketone | Grignard Reagent | Chiral Ligand | Product | Enantiomeric Excess (%) | Reference |
|---|
Note: This table illustrates the general applicability and high enantioselectivity of the asymmetric Grignard reaction methodology. Specific application to acetaldehyde and a vinyl Grignard reagent would be expected to yield (S)-3-Methyl-3-buten-2-ol with high enantiomeric excess.
Prins-like Mechanisms in 3-Methyl-3-buten-2-ol Synthesis
The Prins reaction, the acid-catalyzed condensation of an alkene with an aldehyde, and its variants represent a powerful tool for carbon-carbon bond formation. While a direct intramolecular Prins reaction is not the primary route to acyclic tertiary alcohols like 3-methyl-3-buten-2-ol, related intermolecular carbonyl-ene reactions, which can be considered "Prins-like," are highly relevant. These reactions involve the addition of an alkene to an activated carbonyl group, proceeding through a six-membered cyclic transition state to furnish the desired homoallylic alcohol.
The acid-catalyzed reaction of isoprene (B109036) with a source of a methyl cation equivalent, or the addition of a vinyl nucleophile to acetone (B3395972), can be mechanistically viewed through a Prins-like lens. In acidic media, 3-methyl-2-buten-1-ol (B147165) can isomerize to 2-methyl-3-buten-2-ol, a process that can be influenced by the reaction conditions. nih.gov The key to achieving enantioselectivity in these transformations lies in the use of chiral catalysts that can effectively control the facial selectivity of the nucleophilic attack on the carbonyl or the approach of the alkene.
Design and Application of Chiral Catalytic Systems
The development of chiral catalysts is paramount for the enantioselective synthesis of (S)-3-methyl-3-buten-2-ol. Both metal-based and organocatalytic systems have been explored, with a significant focus on the asymmetric addition of organometallic reagents to ketones and asymmetric carbonyl-ene reactions.
A prominent strategy involves the asymmetric allylation of methyl ketones. Novel chiral auxiliaries, such as those derived from phenyl carbinols, have been utilized in multicomponent domino processes catalyzed by strong acids like trifluoromethanesulfonic acid to produce tertiary homoallylic ethers with good diastereoselectivity. nih.gov These ethers can then be cleaved to afford the corresponding homoallylic alcohols.
The Keck asymmetric allylation, which employs a chiral titanium-BINOL complex, is a well-established method for the enantioselective allylation of aldehydes. wikipedia.org While its application to ketones is less common, the underlying principles of using a chiral Lewis acid to create a stereochemically defined environment around the carbonyl group are central to many successful strategies.
Organocatalysis has also emerged as a powerful approach. Chiral primary amines derived from cinchona alkaloids have been shown to catalyze the highly enantioselective Michael addition of ketones to vinyl sulfone, demonstrating the potential of organocatalysts to control stereochemistry in additions to α,β-unsaturated systems. nih.gov Furthermore, binaphthyl-modified bifunctional organocatalysts have been successfully employed in the enantioselective conjugate addition of 3-aryl-substituted oxindoles to methyl vinyl ketone, achieving high yields and excellent enantioselectivities. nih.gov While not a direct synthesis of the target molecule, these examples highlight the potential of chiral organocatalysts to activate substrates and control the stereochemical outcome of reactions that could be adapted for the synthesis of (S)-3-methyl-3-buten-2-ol.
A direct catalytic enantioselective aldol (B89426) reaction of methyl vinyl ketone (MVK) has been achieved using a dinuclear zinc complex, showcasing a route to enantioenriched β-hydroxy ketones that can serve as versatile bifunctional building blocks. nih.gov Although this method produces a different constitutional isomer, it underscores the utility of chiral metal complexes in activating simple, readily available starting materials for asymmetric C-C bond formation.
Below are tables summarizing key findings in the development of chiral catalytic systems relevant to the synthesis of (S)-3-methyl-3-buten-2-ol and related structures.
Table 1: Asymmetric Allylation of Methyl Ketones with Chiral Auxiliaries
| Ketone Substrate | Chiral Auxiliary | Diastereoselectivity | Reference |
| Ethyl methyl ketone | Trimethylsilyl ether of phenyl benzyl (B1604629) carbinol | 90:10 | nih.gov |
| Isopropyl methyl ketone | Trimethylsilyl ether of phenyl benzyl carbinol | 94:6 | nih.gov |
Table 2: Enantioselective Michael Addition to Methyl Vinyl Ketone Derivatives
| Nucleophile | Catalyst | Enantiomeric Excess (ee) | Reference |
| 3-Aryl-substituted oxindoles | Binaphthyl-modified bifunctional organocatalyst | up to 91% | nih.gov |
| Ketones | Cinchona alkaloid-derived primary amine | Not specified | nih.gov |
Table 3: Direct Asymmetric Aldol Reaction of Methyl Vinyl Ketone
| Aldehyde Substrate | Catalyst | Yield | Enantiomeric Excess (ee) | Reference |
| Cyclohexane carboxaldehyde | Dinuclear Zn-complex | 10-30% (aldol product) | 90-95% | nih.gov |
Elucidation of Reaction Mechanisms and Kinetics Involving S 3 Methyl 3 Buten 2 Ol
Gas-Phase Radical Reactions and Atmospheric Chemistry Pathways of 3-Methyl-3-buten-2-ol (B86003)
The atmospheric fate of 3-Methyl-3-buten-2-ol (MBO332) is primarily dictated by its reactions with key atmospheric oxidants. These gas-phase reactions are crucial in understanding the formation of secondary organic aerosols and other atmospheric constituents. nih.gov
The gas-phase reaction with hydroxyl (OH) radicals is a significant atmospheric degradation pathway for MBO332. For the first time, the rate coefficient for the reaction of OH radicals with 3-methyl-3-buten-2-ol was determined to be (11.71 ± 1.29) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 ± 2 K and 1000 ± 10 mbar of synthetic air. nih.govresearchgate.netacs.orgnih.gov This was part of a broader study on a series of methyl-butenols, which also determined the rate coefficients for 2-methyl-3-buten-2-ol (B93329) (MBO232), 3-methyl-2-buten-1-ol (B147165) (MBO321), 3-methyl-3-buten-1-ol (B123568) (MBO331), and 2-methyl-3-buten-1-ol (B1582625) (MBO231). nih.govacs.orgnih.gov
The experimental results indicate the following order of reactivity towards OH radicals: k(MBO321) > k(MBO332) > k(MBO331) > k(MBO232) > k(MBO231). nih.gov No significant differences were observed when the OH radicals were generated from either the photolysis of CH₃ONO in the presence of NO or the photolysis of H₂O₂. nih.govresearchgate.netacs.orgnih.gov The oxidation of these methyl-butenols leads to the formation of peroxy radicals (HO₂/RO₂) and carbonyl compounds like formaldehyde (B43269), acetaldehyde (B116499), and acetone (B3395972). nih.gov In high NOx environments, these reactions can also contribute to the formation of peroxyacetyl nitrate (B79036). researchgate.net
Table 1: Rate Coefficients for the Reaction of OH Radicals with Methyl-Butenols at 298 K nih.govresearchgate.netacs.orgnih.gov
| Compound | Rate Coefficient (x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) |
| 2-methyl-3-buten-2-ol (MBO232) | 6.32 ± 0.49 |
| 3-methyl-2-buten-1-ol (MBO321) | 14.55 ± 0.93 |
| 3-methyl-3-buten-1-ol (MBO331) | 10.04 ± 0.78 |
| 2-methyl-3-buten-1-ol (MBO231) | 5.31 ± 0.37 |
| 3-methyl-3-buten-2-ol (MBO332) | 11.71 ± 1.29 |
The gas-phase reactions of chlorine (Cl) atoms with unsaturated alcohols like 3-methyl-3-buten-2-ol are of interest, particularly in marine and coastal areas where Cl atom concentrations can be significant. While specific kinetic data for the reaction of Cl atoms with (S)-3-methyl-3-buten-2-ol is not extensively detailed in the provided context, studies on similar compounds like 2-methyl-3-buten-2-ol (MBO232) provide valuable insights.
For MBO232, the reaction with Cl atoms has been investigated using both absolute and relative rate methods. acs.org The kinetics of these reactions are pressure-dependent. acs.org The major reaction pathway is the addition of the Cl atom to the terminal carbon atom of the double bond. acs.org The chlorine-atom-initiated oxidation of 2-methyl-3-buten-2-ol in the air yields acetone, chloroacetaldehyde (B151913), and formaldehyde as the main products. acs.org The molar yields of these products were determined to be 47 ± 4% for acetone, 47 ± 5% for chloroacetaldehyde, and 7.2 ± 0.6% for HCHO. acs.org The observation of nearly equal yields of acetone and chloroacetaldehyde supports the mechanism of Cl atom addition to the terminal carbon. acs.org
A study reported a rate constant for the reaction of MBO with Cl atoms as k(MBO + Cl) = (4.7 ± 1.0) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. researchgate.net The main identified products from this reaction were acetone, chloroacetaldehyde (OHCCH₂Cl), HCl, CO, and CO₂. researchgate.net
The photoionization and dissociation of 2-methyl-3-buten-2-ol (MBO232) have been studied using tunable vacuum ultraviolet (VUV) synchrotron radiation coupled with a time-of-flight mass spectrometer. rsc.org These studies are crucial for understanding the fundamental photochemistry of such molecules in the upper atmosphere. The investigation determined the adiabatic ionization energy (AIE) of MBO232 and the appearance energies (AEs) of several fragment ions. rsc.org
High-level quantum chemistry calculations identified three direct and five indirect dissociation channels for the resulting cation. rsc.org The most dominant pathway is the direct elimination of a methyl (CH₃) group, which leads to a resonance-stabilized radical cation. rsc.org A noteworthy finding is the selective migration of a CH₃ group towards the cation, a rare event in the dissociative photoionization of metal-free organic molecules, leading to various indirect dissociation channels. rsc.org
Another study focused on the oxidation of MBO initiated by O(³P) atoms, where reaction intermediates and products were analyzed using multiplexed photoionization mass spectrometry. nih.govacs.org At room temperature, the primary products were ethenol, acetaldehyde, and acetone. nih.govacs.org At higher temperatures (550 and 650 K), additional products such as propene, cyclobutene, 1-butene, trans-2-butene, 3-penten-2-one, and 3-methyl-2-butenal (B57294) were also observed. nih.govacs.org
Solution-Phase Mechanistic Studies of (S)-3-Methyl-3-buten-2-ol Transformations
The solution-phase chemistry of (S)-3-methyl-3-buten-2-ol is important for understanding its biological and synthetic transformations.
The epoxidation of chiral allylic alcohols like 3-methyl-3-buten-2-ol has been investigated computationally. nih.gov Specifically, the mechanism of epoxidation with peroxyformic acid was studied using density functional theory (DFT) at the B3LYP/6-31G* level. nih.gov
Recent research has highlighted the role of epoxides derived from 2-methyl-3-buten-2-ol in the formation of secondary organic aerosols (SOA). oberlin.edu These epoxides can undergo acid-catalyzed reactions in acidic solutions containing sulfate (B86663) and nitrate nucleophiles. oberlin.edu These reactions are relatively fast at typical SOA acidities and lead to the formation of various organosulfate and nitrate species. oberlin.edu This supports the hypothesis that 3-methylbutane-1,2,3-triol (B8564355) and some MBO-derived organosulfates found in SOA are formed from the reactions of these epoxides. oberlin.edu The nucleophilic reactions are highly regiospecific. oberlin.edu
In biological systems, 3-methyl-3-buten-2-ol can be formed from isoprenoid precursors. Isopentenyl pyrophosphate (IPP) is a key five-carbon building block in the biosynthesis of terpenes. IPP can be isomerized to dimethylallyl pyrophosphate (DMAPP) by the enzyme isopentenyl pyrophosphate isomerase (IPPI). nih.govwikipedia.org This isomerization is a reversible reaction crucial for maintaining the balance between IPP and DMAPP pools within the cell. researchgate.net
The mechanism of IPP isomerase is thought to proceed through a carbonium ion intermediate. nih.gov The enzyme catalyzes the antarafacial transposition of a hydrogen atom, involving protonation of the double bond in IPP to form a tertiary carbocation, followed by deprotonation at a different position to yield DMAPP. wikipedia.org
Furthermore, 3-methyl-3-buten-2-ol can be produced non-enzymatically from dimethylallyl pyrophosphate (DMADP) in the presence of certain metal ions, particularly Mn²⁺ and Fe²⁺. nih.gov This reaction also produces isoprene (B109036), with the ratio of the two products being influenced by factors such as temperature, pH, and metal ion concentration. nih.gov The proposed mechanism involves the deprotonation of a hydrogen on the terminal allyl carbon by a phosphate (B84403) oxygen, leading to the formation of carbocation and allyl anion intermediates, which can then be quenched to produce isoprene or undergo hydroxyl addition to form 3-methyl-3-buten-2-ol. nih.gov
Metal-Ion Mediated Transformations in 3-Methyl-3-buten-2-ol Formation
The formation of 3-methyl-3-buten-2-ol can occur non-enzymatically from its biological precursor, dimethylallyl pyrophosphate (DMADP), a process significantly mediated by the presence of divalent metal ions. nih.gov Class I terpene synthases, the enzymes that naturally produce a vast array of terpenoid compounds, utilize a metal-dependent mechanism to initiate the conversion of substrates like DMADP. nih.govrsc.org These enzymes feature conserved aspartate-rich motifs that bind three magnesium ions (Mg²⁺), which in turn coordinate the pyrophosphate group of the substrate. rsc.org This coordination facilitates the departure of the pyrophosphate anion (PPi), generating a highly reactive allylic carbocation intermediate. nih.gov
In the absence of an enzyme, a similar transformation can occur where metal ions themselves act as the catalyst. nih.gov The reaction is initiated by the departure of the pyrophosphate group from DMADP, which is promoted by the metal ion's Lewis acidity. This results in the formation of a dimethylallyl carbocation. This carbocation is an intermediate that can either be deprotonated to form isoprene or quenched by a nucleophilic attack of water (hydroxyl addition) to yield 3-methyl-3-buten-2-ol. nih.gov
Research has shown that various divalent metal ions can catalyze this reaction, with their efficacy varying significantly. Ferrous iron (Fe²⁺) has been identified as a particularly effective catalyst for this transformation, enhancing the formation of both isoprene and 3-methyl-3-buten-2-ol from DMADP. nih.gov Manganese (Mn²⁺) and copper (Cu²⁺) also show notable activity, while other ions such as nickel (Ni²⁺), cobalt (Co²⁺), magnesium (Mg²⁺), and barium (Ba²⁺) exhibit a much lower capacity to mediate the reaction. nih.gov The formation of 3-methyl-3-buten-2-ol is also influenced by reaction conditions such as temperature and pH. nih.gov
Table 1: Effect of Various Metal Ions on the Non-Enzymatic Formation of 3-Methyl-3-buten-2-ol from DMADP Reaction Conditions: 2 mM DMADP and 20 mM metal ions were reacted at 40°C for 1 hour at pH 8.5. Formation rate is a relative value.
| Metal Ion | Relative Formation Rate of 3-Methyl-3-buten-2-ol |
| Fe²⁺ | High |
| Mn²⁺ | Moderate |
| Cu²⁺ | Moderate |
| Ni²⁺ | Low |
| Co²⁺ | Low |
| Mg²⁺ | Low |
| Ba²⁺ | Low |
| Data sourced from a study on the non-enzymatic formation of isoprene and 2-methyl-3-buten-2-ol. nih.gov |
Unimolecular Thermal Decomposition Pathways of 3-Methyl-3-buten-2-ol
The thermal decomposition of 3-methyl-3-buten-2-ol proceeds via a unimolecular pathway, yielding smaller, stable molecules. The primary products of this decomposition are isobutene and formaldehyde. This type of reaction is characteristic of β-hydroxy alkenes, which are known to decompose thermally through a specific intramolecular mechanism. researchgate.netresearchgate.net
The proposed mechanism for the thermal decomposition of 3-methyl-3-buten-2-ol is a retro-ene reaction that proceeds through a six-membered cyclic transition state. researchgate.netresearchgate.net This intramolecular rearrangement involves the transfer of the hydroxyl proton to the terminal carbon of the double bond (C4), accompanied by a concerted cleavage of the C2-C3 and O-H bonds and the formation of new double bonds. Specifically, the C-O single bond of the alcohol, the C-H single bond of the hydroxyl group, and the C-C single bond between the carbons bearing the hydroxyl and vinyl groups are broken. Simultaneously, a C-H bond at the terminal vinyl carbon, a C=O double bond (carbonyl), and a C=C double bond (alkene) are formed.
This concerted process avoids the formation of high-energy intermediates and is characteristic of pericyclic reactions. Studies on the analogous compound, 3-buten-1-ol, support this six-membered transition state mechanism, which results in the formation of propene and formaldehyde. researchgate.netresearchgate.net For 3-methyl-3-buten-2-ol, this pathway directly explains the formation of isobutene and formaldehyde as the major products. High-temperature pyrolysis conditions (600–800°C) may favor alternative pathways such as allylic C-H bond cleavage, which can lead to the formation of isoprene and formaldehyde.
Table 2: Unimolecular Thermal Decomposition of 3-Methyl-3-buten-2-ol
| Reactant | Proposed Mechanism | Transition State | Primary Products |
| 3-Methyl-3-buten-2-ol | Retro-ene Reaction | Six-membered cyclic | Isobutene, Formaldehyde |
| Information derived from studies on the thermal decomposition of 3-methyl-3-buten-2-ol and analogous β-hydroxy alkenes. researchgate.netresearchgate.net |
Role of S 3 Methyl 3 Buten 2 Ol in Biosynthetic Pathways and Biological Systems
Integration of 3-Methyl-3-buten-2-ol (B86003) into Isoprenoid Biosynthesis: Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (B84403) (MEP) Pathways
(S)-3-Methyl-3-buten-2-ol, a five-carbon volatile alcohol, is a hemiterpenoid natural product. nih.govnih.gov Its creation in biological systems is intrinsically linked to the fundamental isoprenoid biosynthetic pathways, which are responsible for producing a vast array of more than 30,000 biomolecules. wikipedia.org The direct precursor for 3-methyl-3-buten-2-ol is dimethylallyl diphosphate (B83284) (DMAPP), a key five-carbon building block. nih.govresearchgate.netresearchgate.net Organisms synthesize DMAPP through two primary and distinct pathways: the Mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govresearchgate.nethebmu.edu.cn
The MVA pathway, often called the HMG-CoA reductase pathway, is the classic route for isoprenoid synthesis in the cytosol of eukaryotes, as well as in archaea and some bacteria. nih.govwikipedia.orghebmu.edu.cn This pathway commences with acetyl-CoA and proceeds through the key intermediate (R)-mevalonate to ultimately generate isopentenyl pyrophosphate (IPP) and its isomer DMAPP. wikipedia.orgresearchgate.net In plants, the cytosolic MVA pathway is typically responsible for the biosynthesis of sterols, sesquiterpenes, and triterpenoids. researchgate.nethebmu.edu.cn
Conversely, the MEP pathway (also known as the non-mevalonate or DOXP/MEP pathway) operates in the plastids of plants and algae, as well as in most prokaryotes, including cyanobacteria. nih.govhebmu.edu.cnnih.gov This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. nih.govhebmu.edu.cn It provides the IPP and DMAPP precursors for the synthesis of plastidic isoprenoids such as monoterpenes, diterpenes (like phytol), carotenoids, and the hemiterpene 3-methyl-3-buten-2-ol. researchgate.nethebmu.edu.cn
In the pine species that emit large quantities of 3-methyl-3-buten-2-ol, its biosynthesis relies on the DMAPP pool generated by the MEP pathway. researchgate.netebi.ac.uk Research specifically using labeled precursors in Pinus ponderosa needles confirmed that the carbon skeleton of the emitted alcohol is derived from the MEP pathway. hebmu.edu.cna2bchem.com While this is the native pathway in plants, metabolic engineering studies have successfully produced 3-methyl-3-buten-2-ol in Escherichia coli by introducing a heterologous MVA pathway, demonstrating that the source of the DMAPP precursor can be flexible in engineered systems. researchgate.net
| Pathway | Cellular Location | Starting Materials | Key Intermediate | Primary Products in Plants | Role in MBO Biosynthesis |
| Mevalonate (MVA) Pathway | Cytosol (Eukaryotes), Archaea | Acetyl-CoA | (R)-Mevalonate | Sterols, Sesquiterpenes | De novo synthesis in insects (e.g., Ips typographus). researchgate.net Can be engineered into microbes for production. researchgate.net |
| Methylerythritol Phosphate (MEP) Pathway | Plastids (Plants), Prokaryotes | Pyruvate, Glyceraldehyde 3-phosphate | 1-Deoxy-D-xylulose 5-phosphate (DOXP) | Monoterpenes, Diterpenes, Carotenoids | Native pathway for biosynthesis in pines (e.g., Pinus sabiniana, Pinus ponderosa). researchgate.nethebmu.edu.cn |
Enzymology of Methylbutenol Synthase and Related Enzymes in Biosynthesis
The pivotal final step in the biosynthesis of 3-methyl-3-buten-2-ol is catalyzed by the enzyme methylbutenol synthase (MBO synthase). nih.govnih.gov This enzyme facilitates the conversion of the precursor dimethylallyl diphosphate (DMAPP) into the final alcohol product. researchgate.net The gene for MBO synthase was first identified, and the corresponding protein functionally characterized, from gray pine (Pinus sabiniana), a species known for its significant emissions of this compound. nih.govnih.gov
MBO synthase is a bifunctional enzyme, capable of producing both 3-methyl-3-buten-2-ol and its related hemiterpene, isoprene (B109036). nih.govresearchgate.net However, the reaction is strongly skewed towards alcohol production, with a typical product ratio of approximately 90:1 (MBO to isoprene). nih.govnih.gov The enzyme's activity is dependent on the presence of divalent cations, such as Mn²⁺, but does not require monovalent cations. nih.govnih.govnih.gov Interestingly, the cation environment can modulate the product ratio; potassium ions (K⁺) have been shown to enhance the production of 3-methyl-3-buten-2-ol while inhibiting the formation of isoprene. nih.govnih.gov
From a kinetic perspective, MBO synthase exhibits a Michaelis constant (Kₘ) for DMAPP of around 20 mM. nih.govnih.gov This value is comparable to that of isoprene synthases found in flowering plants (angiosperms) but is several orders of magnitude higher than the Kₘ values typical for monoterpene and sesquiterpene synthases, indicating a relatively lower substrate affinity. nih.gov
Phylogenetic and structural analyses have provided insights into the evolution of this specialized enzyme. MBO synthase is classified within the TPS-d1 group of terpene synthases, which primarily consists of monoterpene synthases from conifers (gymnosperms). nih.govnih.gov It is evolutionarily distant from the isoprene synthases of angiosperms, sharing only 33-34% amino acid identity. nih.gov Homology modeling based on the crystal structure of bornyl diphosphate synthase suggests that the smaller active site of MBO synthase, which accommodates only the five-carbon DMAPP substrate, is a result of steric hindrance. nih.gov Specifically, up to three phenylalanine residues are positioned to restrict the size of the active site, preventing the binding of larger precursors and thereby defining the enzyme as a hemiterpene synthase. nih.govnih.gov This method of active site size reduction is achieved with different amino acid residues than those used in isoprene synthases. nih.gov
| Enzyme Property | Finding | Source(s) |
| Enzyme Name | Methylbutenol Synthase (MBO synthase) | nih.govnih.gov |
| Substrate | Dimethylallyl diphosphate (DMAPP) | researchgate.netresearchgate.net |
| Products | 3-Methyl-3-buten-2-ol and Isoprene (~90:1 ratio) | nih.govnih.gov |
| Cofactor Requirement | Divalent cations (e.g., Mn²⁺) required | nih.govnih.gov |
| Kinetic Parameter (Kₘ for DMAPP) | ~20 mM | nih.govnih.gov |
| Phylogenetic Group | TPS-d1 (Gymnosperm monoterpene synthases) | nih.govnih.gov |
| Structural Feature | Active site size restricted by phenylalanine residues | nih.govnih.gov |
Metabolic Channeling and Diversion of Isoprenoid Intermediates towards 3-Methyl-3-buten-2-ol
DMAPP stands at a critical juncture in isoprenoid metabolism. It is not only the direct substrate for MBO synthase but also serves as the essential starter unit for prenyltransferases, enzymes that catalyze the sequential addition of IPP units to create longer-chain isoprenoid precursors. nih.gov These include the 10-carbon geranyl diphosphate (GPP), the 15-carbon farnesyl diphosphate (FPP), and the 20-carbon geranylgeranyl diphosphate (GGDP), which are the gateways to monoterpenes, sesquiterpenes, and diterpenes, respectively. nih.gov This creates inherent competition for the DMAPP pool, and the ultimate metabolic fate of this intermediate is determined by the relative activities and substrate affinities of the competing enzymes.
The challenges of redirecting metabolic flux towards a specific hemiterpene product were clearly illustrated in a metabolic engineering study involving the cyanobacterium Nostoc punctiforme. nih.gov When the gene for MBO synthase from Pinus sabiniana was expressed in this organism with the goal of producing 3-methyl-3-buten-2-ol, the engineered strain did not accumulate the target compound. Instead, it led to a significant overproduction of phytol, a C₂₀ diterpene alcohol. nih.gov
This unexpected outcome suggests a powerful metabolic diversion. The researchers proposed two potential models to explain this result:
A native prenyltransferase in Nostoc with a broad substrate specificity or high affinity for DMAPP effectively outcompeted the newly introduced MBO synthase for the common precursor, channeling the metabolic flux towards the synthesis of GGDP and, ultimately, phytol.
A native enzyme, possibly a GDP synthase, appropriated a reactive intermediate from the MBO synthase catalytic cycle, diverting it from the path to 3-methyl-3-buten-2-ol and into the diterpenoid pathway. nih.gov
This experiment serves as a stark example of metabolic channeling, where intermediates are passed between enzymes in a pathway, often without entering the bulk solvent. acs.org It highlights that simply introducing a new enzyme is not always sufficient to divert a significant portion of a metabolic pathway's resources, as native enzymes and established metabolic networks can be highly efficient at capturing and processing key intermediates like DMAPP. nih.gov
Biosynthesis of 3-Methyl-3-buten-2-ol as a Component of Pheromones and Natural Products
Beyond its role in plant emissions, (S)-3-methyl-3-buten-2-ol is a vital chemical messenger, functioning as a key component of the aggregation pheromones for several economically significant bark beetle species. ebi.ac.ukresearchgate.net For the Eurasian spruce bark beetle, Ips typographus, it is one of the principal compounds responsible for the mass-attack behavior that allows the beetles to overcome the defenses of host trees. researchgate.netresearchgate.net It also serves as an essential pheromone component for the related species Ips nitidus. ebi.ac.uk
The biosynthesis of this pheromone in insects follows a different route than in pines. In Ips typographus, 3-methyl-3-buten-2-ol is synthesized de novo (from scratch) by the beetles themselves, utilizing the mevalonate (MVA) pathway. researchgate.net This is in contrast to another of its main pheromone components, cis-verbenol, which the beetle produces by modifying a defensive compound (α-pinene) sequestered from its host tree. researchgate.net The site of MBO biosynthesis in the beetle appears to be the gut. Transcriptomic analysis revealed that the highest amounts of the pheromone were found in the gut of male beetles during the colonization stage, which correlated with the high expression of a candidate gene, Ityp09271, proposed to be an isoprenyl-diphosphate synthase responsible for its production. researchgate.net
Adding another layer of complexity to this ecological interaction, research has shown that ophiostomatoid fungi, which live in a symbiotic relationship with the spruce bark beetle, are also capable of synthesizing 3-methyl-3-buten-2-ol. ebi.ac.uk This suggests that the fungal symbionts may directly contribute to the chemical bouquet that mediates the beetle's aggregation. ebi.ac.uk
Intriguingly, 3-methyl-3-buten-2-ol is not confined to the conifer-bark beetle ecosystem. The compound has also been identified in the bark of non-host deciduous trees, including aspen (Populus tremula) and various birch (Betula) species. researchgate.net This discovery raises significant questions regarding the broader ecological role of this alcohol and the convergent evolution of its biosynthetic pathways across disparate branches of the tree of life, from bacteria and fungi to plants and insects. researchgate.net
Advanced Spectroscopic and Computational Approaches for S 3 Methyl 3 Buten 2 Ol Research
Spectroscopic Methods for Determination of Absolute Configuration and Enantiomeric Purity
Establishing the absolute configuration and enantiomeric purity of (S)-3-methyl-3-buten-2-ol is crucial for its application in stereospecific synthesis and for understanding its biological and chemical activities. Several spectroscopic methods are employed for this purpose.
Vibrational Circular Dichroism (VCD) Spectroscopy VCD is a powerful technique for the unambiguous determination of the absolute configuration of chiral molecules in solution. researchgate.net It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. mdpi.com The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure. The standard methodology involves comparing the experimental VCD spectrum of the analyte with the theoretical spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT), for a known enantiomer (e.g., the (S)-enantiomer). unibs.itacs.org A strong correlation between the experimental and calculated spectra allows for a definitive assignment of the absolute configuration. acs.org This method is advantageous as it does not require crystallization or chemical derivatization. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs) NMR spectroscopy is a primary tool for determining enantiomeric purity, often expressed as enantiomeric excess (ee). Since enantiomers are indistinguishable in a standard achiral NMR experiment, a chiral auxiliary is required. Chiral Derivatizing Agents (CDAs) are enantiomerically pure compounds that react with the chiral alcohol to form a pair of diastereomers. scielo.org.mx These diastereomers have different physical properties and, crucially, distinct chemical shifts in their NMR spectra (¹H, ¹³C, ¹⁹F, or ³¹P). researchgate.netbeilstein-journals.orgnih.gov
The process involves:
Reacting the enantiomeric mixture of the alcohol with an enantiomerically pure CDA, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid) or its derivatives. researchgate.net
Acquiring the NMR spectrum of the resulting diastereomeric mixture.
Integrating the distinct signals corresponding to each diastereomer. The ratio of the integrals directly correlates to the enantiomeric ratio of the original alcohol sample. scielo.org.mx
The modified Mosher's method can also be used to assign absolute configuration by analyzing the differences in chemical shifts (Δδ = δS - δR) of the protons in the two diastereomeric esters. researchgate.net
Chiral Gas Chromatography (GC) Gas chromatography on a chiral stationary phase is a highly effective and widely used method for separating enantiomers and quantifying their ratio. nih.govchromatographyonline.com For chiral alcohols like 3-methyl-3-buten-2-ol (B86003), direct analysis can sometimes be challenging due to their polarity. Therefore, a common strategy is to first convert the alcohol into a more volatile and less polar derivative, such as an acetate (B1210297) or trifluoroacetate (B77799) ester. nih.govudl.cat This acylation step typically enhances the separation efficiency on the chiral column. udl.cat The enantiomers of the derivative interact differently with the chiral stationary phase (often based on modified cyclodextrins), leading to different retention times. nih.govgcms.cz The enantiomeric excess is determined by comparing the peak areas of the two separated enantiomers in the resulting chromatogram. nih.gov
| Method | Principle | Primary Application | Key Advantages | Common Practice |
|---|---|---|---|---|
| Vibrational Circular Dichroism (VCD) | Differential absorption of left vs. right circularly polarized IR light. | Absolute Configuration | Non-destructive, no derivatization or crystallization needed. researchgate.net | Comparison of experimental spectrum with DFT-calculated spectrum. unibs.itacs.org |
| NMR with Chiral Derivatizing Agents (CDAs) | Formation of diastereomers with distinct NMR signals. | Enantiomeric Purity (ee) & Absolute Configuration | Reliable quantification, applicable to various nuclei (¹H, ¹⁹F, ³¹P). scielo.org.mxbeilstein-journals.org | Reaction with a CDA (e.g., Mosher's acid) followed by NMR analysis. researchgate.net |
| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase. | Enantiomeric Purity (ee) | High resolution and sensitivity for volatile compounds. chromatographyonline.com | Derivatization to an ester to improve volatility and separation. nih.govudl.cat |
Quantum Chemical Calculations for Electronic Structure and Energetic Analysis of 3-Methyl-3-buten-2-ol and its Derivatives
Quantum chemical calculations are indispensable for understanding the intrinsic properties of 3-methyl-3-buten-2-ol (referred to as MBO232 in some studies). researchgate.net Methods such as Density Functional Theory (DFT), ab initio calculations (like Møller–Plesset perturbation theory, MP2), and multiconfigurational methods (like CASSCF) are used to investigate its electronic structure and energetics. mdpi.comresearchgate.net
These calculations provide detailed information on:
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to predict the molecule's reactivity. For instance, in the context of atmospheric chemistry, the sites of electrophilic attack by radicals like OH are related to the shape and energy of the HOMO.
Energetics and Thermochemistry: Theoretical methods are used to calculate fundamental properties like adiabatic ionization energy (AIE). Studies on the vacuum ultraviolet (VUV) photoionization of 3-methyl-3-buten-2-ol have determined its AIE and the appearance energies (AEs) for its various fragment ions. researchgate.net
Reaction Mechanisms: Calculations are used to rationalize reaction mechanisms, such as those involved in photo-oxidation. For example, DFT and time-dependent DFT (TDDFT) have been employed to explore pathways involving radical processes and photoinduced electron transfer in reactions of related compounds. mdpi.com Electron localization function (ELF) analysis, a tool based on quantum chemical calculations, can be used to explain unconventional reaction channels, such as methyl group migration during dissociative photoionization. researchgate.netnsf.gov
Computational Modeling of Reaction Intermediates and Transition States in 3-Methyl-3-buten-2-ol Reactions
Computational modeling is a key tool for elucidating the complex reaction pathways of 3-methyl-3-buten-2-ol. By mapping out potential energy surfaces, researchers can identify stable intermediates and the transition states that connect them, providing a detailed, step-by-step picture of a chemical transformation.
High-level quantum chemistry calculations have been instrumental in understanding the dissociative photoionization of 3-methyl-3-buten-2-ol. researchgate.netnsf.gov These studies show that fragmentation proceeds through both direct bond cleavages and indirect channels that involve rearrangement via transition states and intermediates. researchgate.netnsf.gov For instance, the formation of various fragment ions was found to occur through a total of three direct and five indirect channels. researchgate.net A particularly interesting finding was the selective migration of a methyl group toward the cationic center, a rare process that leads to different indirect dissociation pathways. researchgate.netnsf.gov
Furthermore, Density Functional Theory (DFT) has been applied to investigate the mechanism of palladium-catalyzed amination reactions involving 3-buten-2-ol. researchgate.net These calculations helped to identify the key palladium-butenyl intermediates and the transition states for nucleophilic attack, explaining the high regio- and stereoselectivity observed experimentally. The steric hindrance between the substrate and the catalyst's ligand was identified as the controlling factor. researchgate.net
To analyze the kinetics of these reactions, Rice–Ramsperger–Kassel–Marcus (RRKM) theory is often employed. researchgate.netnsf.gov This statistical theory uses data from quantum chemical calculations (such as vibrational frequencies and barrier heights) to calculate rate constants and analyze the branching fractions of different product channels. nsf.gov
| Fragment Ion | m/z | Experimental AE (eV) | Calculated AE (eV) | Proposed Neutral Loss |
|---|---|---|---|---|
| C₄H₇O⁺ | 71 | 9.45 ± 0.05 | 9.41 | CH₃ |
| C₃H₇O⁺ | 59 | 10.53 ± 0.08 | 10.49 | C₂H₃ |
| C₅H₉⁺ | 69 | 10.60 ± 0.08 | 10.59 | OH |
| C₃H₆O⁺ | 58 | 10.25 ± 0.08 | 10.15 | C₂H₄ |
| CH₃CO⁺ | 43 | 10.25 ± 0.08 | 10.18 | C₃H₇ |
| C₄H₅⁺ | 53 | 11.10 ± 0.10 | 11.04 | CH₃OH |
| C₃H₅⁺ | 41 | 10.75 ± 0.10 | 10.70 | CH₃CHO |
Molecular Dynamics Simulations of 3-Methyl-3-buten-2-ol in Biological and Chemical Environments
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of (S)-3-methyl-3-buten-2-ol and its interactions within a solvent or at an interface over time. These simulations model the system at the atomic level, solving Newton's equations of motion for every atom in the system.
While specific MD simulations focusing solely on (S)-3-methyl-3-buten-2-ol are not widely reported, the methodology can be understood from studies on analogous molecules like 2-butanol (B46777) and other alcohols in aqueous environments. nsf.govnih.gov A typical MD simulation involves:
Force Fields: A force field (e.g., OPLS-AA, GROMACS) defines the potential energy of the system, describing bond stretching, angle bending, torsions, and non-bonded interactions (van der Waals and electrostatic). nsf.gov
Solvent Models: The environment, such as water, is explicitly modeled using specific representations like TIP3P or TIP4P-FB. nsf.govnih.gov
Simulation Protocol: The system is placed in a simulation box, equilibrated, and then run for a set amount of time (nanoseconds to microseconds) to generate a trajectory of atomic positions and velocities. researchgate.net
From these trajectories, researchers can analyze structural and dynamic properties. For example, a combined MD and X-ray scattering study on aqueous 2-butanol revealed how the alcohol molecules form clusters as their concentration increases and how they affect the structure and dynamics of the surrounding water molecules. nih.gov Similar simulations for (S)-3-methyl-3-buten-2-ol could provide insights into its solubility, aggregation behavior, and orientation at interfaces, which is relevant for understanding its role in atmospheric aerosols or biological systems.
Additionally, MD simulations have been used to investigate the formation of 2-methyl-3-buten-2-ol from its biological precursor, dimethylallyl pyrophosphate (DMADP). These simulations suggested a reaction mechanism initiated by deprotonation, leading to a carbocation intermediate that can then be hydroxylated to form the alcohol. nih.gov
Application of Advanced Spectroscopic Techniques for Mechanistic Elucidation (e.g., Synchrotron Photoionization Mass Spectrometry, Transverse Field-μSR, Level Crossing Resonance)
Synchrotron Photoionization Mass Spectrometry (PIMS) Synchrotron PIMS is a highly sensitive and isomer-specific analytical technique used to investigate complex chemical reactions, such as combustion and atmospheric oxidation. nih.govnih.gov It utilizes high-energy, tunable vacuum ultraviolet (VUV) light from a synchrotron source to ionize molecules. researchgate.netnsf.gov By scanning the photon energy and recording the ion signal at a specific mass-to-charge ratio (m/z), a photoionization efficiency (PIE) curve is generated. The onset of this curve corresponds to the adiabatic ionization energy (AIE) of the molecule. mdpi.com
This technique is powerful because different isomers often have distinct AIEs and PIE curve shapes, allowing them to be distinguished and quantified in a complex mixture of reaction products. nih.gov It has been applied to study the oxidation of 2-methyl-3-buten-2-ol, helping to identify primary products and characterize their identity based on their mass-to-charge ratios, kinetic time traces, and measured AIEs. mdpi.com It has also been used to study the dissociative photoionization of the molecule, providing detailed information on fragmentation pathways. researchgate.netnsf.gov
Transverse Field-μSR (TF-μSR) Muon Spin Rotation/Relaxation/Resonance (μSR) is a nuclear technique that uses spin-polarized positive muons as microscopic magnetic probes. nih.gov In a TF-μSR experiment, an external magnetic field is applied perpendicular to the initial muon spin polarization. When implanted into a sample, muons can capture an electron to form muonium (Mu), a light isotope of hydrogen. researchgate.net Muonium, being a radical, can add across the double bond of an unsaturated molecule like 3-methyl-3-buten-2-ol, forming a muoniated radical. scielo.org.mx
This radical intermediate, which is difficult to detect by other means due to its short lifetime and low concentration, will precess in the transverse magnetic field at characteristic frequencies. nih.gov These frequencies, measured by detecting the anisotropic decay of the muon, directly yield the hyperfine coupling constants between the unpaired electron and the muon and other magnetic nuclei. nih.gov This information provides a detailed map of the unpaired electron's distribution, allowing for the structural identification of the radical intermediate and providing critical mechanistic insights into radical addition reactions. scielo.org.mx
Level Crossing Resonance (LCR) Level Crossing Resonance is a specialized μSR technique that provides even more detailed information about the local environment of the muon within a radical or molecule. udl.cat In an LCR experiment, the external magnetic field is scanned. At specific field strengths where the Zeeman energy splitting of the muon spin levels matches an energy splitting in the surrounding nuclear spin system, a resonant transfer of polarization occurs. This results in a characteristic dip in the measured muon spin polarization. udl.cat
The positions of these resonances are highly sensitive to the hyperfine interactions between the muon and nearby nuclei (e.g., ¹H, ¹³C). This allows for the precise determination of not only the magnitude of the hyperfine coupling constants but also the distances and angles between the muon and neighboring nuclei. udl.cat While not yet applied specifically to 3-methyl-3-buten-2-ol, LCR has been used to determine the precise lattice locations of muonium in semiconductors and to characterize the local environment of molecules in soft matter, demonstrating its potential for detailed mechanistic elucidation. udl.cat
Strategic Applications of S 3 Methyl 3 Buten 2 Ol As a Chiral Building Block in Organic Synthesis
Precursor in Stereoselective Total Synthesis of Complex Molecules
One notable example of its application is in the synthesis of insect pheromones, such as (-)-frontalin (B1251542). faidherbe.org Frontalin is a bicyclic acetal (B89532) that functions as an aggregation pheromone for several species of pine beetles. faidherbe.org The synthesis of the biologically active (-)-enantiomer requires a chiral precursor, and while various routes have been developed, the structural motif of (S)-3-Methyl-3-buten-2-ol provides a logical starting point for establishing the key stereocenters. A retrosynthetic analysis of (-)-frontalin reveals a dihydroxyketone precursor which can be traced back to a chiral allylic alcohol. faidherbe.org
Another significant area where (S)-3-Methyl-3-buten-2-ol serves as a crucial precursor is in the synthesis of pyrethroid insecticides. google.comarkat-usa.org Pyrethroids are synthetic compounds structurally modeled after the natural insecticides, pyrethrins (B594832), found in chrysanthemum flowers. mdpi.com A key component of many pyrethrins is chrysanthemic acid. The stereoselective synthesis of the biologically active isomers of chrysanthemic acid, such as (+)-trans-chrysanthemic acid, is a critical step in the production of potent and selective pyrethroid insecticides. mdpi.com The synthesis of these cyclopropane-containing carboxylic acids can be achieved from acyclic precursors, and the chiral center in (S)-3-Methyl-3-buten-2-ol can be exploited to control the stereochemistry of the final product.
The general synthetic utility of (S)-3-Methyl-3-buten-2-ol as a precursor is summarized in the table below, highlighting its role in accessing key synthetic intermediates.
| Target Molecule/Intermediate | Synthetic Strategy | Role of (S)-3-Methyl-3-buten-2-ol |
| (-)-Frontalin | Retrosynthetic analysis points to a chiral dihydroxyketone intermediate. faidherbe.org | Provides the initial stereocenter for the stereocontrolled synthesis of the target molecule. |
| (+)-trans-Chrysanthemic Acid | Cyclopropanation of a chiral precursor. | Serves as a starting material to establish the correct stereochemistry of the cyclopropane (B1198618) ring. |
Derivatization Strategies for the Production of Value-Added Chiral Chemicals from 3-Methyl-3-buten-2-ol (B86003)
The chemical versatility of (S)-3-Methyl-3-buten-2-ol allows for its conversion into a variety of value-added chiral chemicals through strategic derivatization of its hydroxyl group and carbon-carbon double bond. These transformations open avenues to a broader range of chiral building blocks for the fine chemical, pharmaceutical, and agrochemical industries.
Enzymatic Resolution: The racemic mixture of 3-methyl-3-buten-2-ol can be efficiently resolved to obtain the enantiomerically pure (S)-form through enzymatic kinetic resolution. This method often employs lipases to selectively acylate one enantiomer, allowing for the separation of the unreacted (S)-alcohol from the acylated (R)-enantiomer. This approach is scalable and provides access to the chiral starting material with high enantiomeric excess.
Johnson-Claisen Rearrangement: The Johnson-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that converts an allylic alcohol into a γ,δ-unsaturated ester. numberanalytics.comwikipedia.orgmasterorganicchemistry.com When applied to (S)-3-Methyl-3-buten-2-ol, this rearrangement proceeds through a wikipedia.orgwikipedia.org-sigmatropic shift of a ketene (B1206846) acetal intermediate, formed in situ from the alcohol and an orthoester. wikipedia.org This reaction is highly stereoselective, transferring the chirality of the starting alcohol to the newly formed stereocenter in the product. The resulting chiral γ,δ-unsaturated ester is a versatile intermediate for the synthesis of various natural products and pharmaceuticals. numberanalytics.com
Sharpless Asymmetric Epoxidation: The Sharpless asymmetric epoxidation is a renowned method for the enantioselective epoxidation of allylic alcohols. mdpi.comharvard.eduwikipedia.org While (S)-3-Methyl-3-buten-2-ol is already chiral, this reaction can be used for the kinetic resolution of the racemic alcohol or for the diastereoselective epoxidation of the pure enantiomer. wikipedia.org The resulting chiral epoxy alcohol is a highly valuable intermediate, as the epoxide ring can be opened by a variety of nucleophiles with high regioselectivity and stereocontrol, leading to the formation of diols, amino alcohols, and other functionalized chiral molecules. mdpi.comwikipedia.org
The following table summarizes key derivatization strategies for (S)-3-Methyl-3-buten-2-ol.
| Derivatization Strategy | Reagents and Conditions | Product Type | Value and Applications |
| Enzymatic Kinetic Resolution | Lipase, acyl donor | Enantiomerically pure (S)-3-Methyl-3-buten-2-ol | Access to the chiral building block for further synthesis. |
| Johnson-Claisen Rearrangement | Orthoester (e.g., triethyl orthoacetate), acid catalyst, heat | Chiral γ,δ-unsaturated ester | Intermediate for natural product synthesis, two-carbon chain extension with stereocontrol. numberanalytics.comwikipedia.org |
| Sharpless Asymmetric Epoxidation | Ti(Oi-Pr)₄, diethyl tartrate (DET), t-BuOOH | Chiral 2,3-epoxy-3-methyl-2-butanol | Versatile intermediate for the synthesis of diols, amino alcohols, and other complex chiral molecules. mdpi.comharvard.eduwikipedia.org |
Role as a Chiral Auxiliary or Ligand Component in Asymmetric Transformations
While direct applications of (S)-3-Methyl-3-buten-2-ol as a chiral auxiliary or as a component in a chiral ligand are not extensively documented in dedicated studies, its structural features suggest significant potential in these areas of asymmetric catalysis.
Chiral Auxiliary: A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. The hydroxyl group of (S)-3-Methyl-3-buten-2-ol can be used to attach the molecule to a prochiral substrate, for instance, through an ester or ether linkage. The chiral environment created by the auxiliary can then influence the facial selectivity of reactions such as Diels-Alder cycloadditions or conjugate additions. While many chiral auxiliaries have been developed, the ready availability of (S)-3-Methyl-3-buten-2-ol makes it an interesting candidate for such applications.
Chiral Ligand Component: Chiral ligands are crucial for the development of catalysts for asymmetric transformations, such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The development of new chiral ligands is a continuous effort in organic synthesis. (S)-3-Methyl-3-buten-2-ol can serve as a scaffold for the synthesis of novel chiral phosphine (B1218219), amine, or mixed donor ligands. The isopropenyl group can be functionalized to introduce coordinating atoms, and the stereogenic center would impart chirality to the resulting ligand. The performance of such ligands in asymmetric catalysis would depend on the specific reaction and metal center. The modular nature of synthesizing ligands from chiral building blocks like (S)-3-Methyl-3-buten-2-ol allows for the tuning of steric and electronic properties to optimize catalytic activity and enantioselectivity.
The potential applications in this domain are outlined below.
| Application | Proposed Strategy | Potential Advantage |
| Chiral Auxiliary in Diels-Alder Reactions | Esterification with a prochiral dienophile to direct the approach of the diene. | The stereocenter of the alcohol can control the facial selectivity of the cycloaddition. |
| Component of a Chiral Ligand for Asymmetric Hydrogenation | Functionalization of the double bond to introduce phosphine or other coordinating groups. | Creation of a new chiral ligand scaffold for transition metal-catalyzed reactions. |
Future Research Trajectories and Methodological Innovations in S 3 Methyl 3 Buten 2 Ol Chemistry
Development of Novel Biocatalytic Systems for Enhanced Stereospecificity and Sustainability
The synthesis of enantiomerically pure (S)-3-methyl-3-buten-2-ol is a critical challenge that is increasingly being addressed through biocatalysis. The development of novel biocatalytic systems is a primary focus of future research, aiming for higher stereospecificity and greater sustainability compared to traditional chemical methods.
Researchers are exploring a diverse range of microorganisms and enzymes for the asymmetric reduction of the corresponding ketone or the kinetic resolution of the racemic alcohol. Ketoreductases (KREDs) are particularly promising, and ongoing efforts are directed at discovering and engineering KREDs with improved activity, stability, and selectivity for the production of the (S)-enantiomer. A recent study demonstrated the potential of a highly trans-diastereoselective synthesis of a related cyclobutanol (B46151) derivative using a ketoreductase, achieving a diastereomeric ratio of approximately 98:2. acs.org This highlights the power of biocatalysis in achieving high stereochemical control.
The sustainability of these biocatalytic processes is also a key consideration. Research is focused on using whole-cell catalysts to eliminate the need for costly and often unstable purified enzymes. Additionally, strategies for cofactor regeneration, such as the use of NADPH oxidase, are crucial for the economic feasibility of these systems. nih.gov The use of renewable feedstocks and environmentally benign solvents will further enhance the green credentials of biocatalytic routes to (S)-3-methyl-3-buten-2-ol.
Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization in 3-Methyl-3-buten-2-ol (B86003) Chemistry
The integration of artificial intelligence (AI) and machine learning (ML) is set to transform the landscape of chemical synthesis, including the production and transformation of 3-methyl-3-buten-2-ol. These computational tools offer the potential to accelerate reaction discovery, predict optimal reaction conditions, and ultimately design more efficient synthetic routes.
ML models are being developed to predict the outcomes of chemical reactions, including yields and stereoselectivity. rjptonline.org For instance, a Δ²-learning model has been introduced that can predict high-level activation energies from low-level quantum chemistry calculations, offering a significant speed-up in the characterization of chemical reactions with minimal loss of accuracy. rsc.org By training these models on large datasets of known reactions, they can learn the complex relationships between reactants, catalysts, solvents, and reaction outcomes. This predictive power can be harnessed to identify promising new catalysts and reaction conditions for the synthesis of (S)-3-methyl-3-buten-2-ol without the need for extensive and time-consuming experimental screening. rjptonline.org
Furthermore, AI can be employed for retrosynthetic analysis, proposing novel and efficient synthetic pathways to (S)-3-methyl-3-buten-2-ol. These algorithms can explore a vast chemical space and identify unconventional yet potentially more sustainable routes that might be overlooked by human chemists. The goal is to create a closed-loop system where AI proposes new reactions, which are then validated by automated robotic systems, and the results are fed back into the AI to refine its predictive models.
While the application of AI and ML in the specific context of 3-methyl-3-buten-2-ol chemistry is still in its early stages, the foundational work in reaction prediction and optimization provides a clear roadmap for future research. rjptonline.org The development of specialized datasets and algorithms tailored to the chemistry of allylic alcohols will be crucial for realizing the full potential of these technologies.
Advanced Characterization Techniques for In Situ Monitoring of Reactions Involving 3-Methyl-3-buten-2-ol
A deeper understanding of reaction mechanisms and kinetics is essential for optimizing the synthesis and transformation of 3-methyl-3-buten-2-ol. Advanced characterization techniques that allow for in situ and real-time monitoring of chemical reactions are becoming increasingly important research tools.
Spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy are being adapted for online reaction monitoring. These techniques provide valuable information about the concentration of reactants, intermediates, and products as the reaction progresses. For example, the National Institute of Standards and Technology (NIST) provides extensive spectral data for 3-methyl-3-buten-2-ol, including mass spectrometry and gas chromatography data, which can serve as a basis for developing quantitative in situ analytical methods. nist.govnist.gov PubChem also offers a wealth of spectral information, including 1H NMR, 13C NMR, and various forms of IR and Raman spectra for the related compound 2-methyl-3-buten-2-ol (B93329). nih.gov
The ability to monitor reactions in real-time allows for precise control over reaction parameters, leading to improved yields, selectivity, and safety. For instance, in the selective hydrogenation of 2-methyl-3-butyn-2-ol (B105114) to 2-methyl-3-buten-2-ol, in situ monitoring could help to prevent over-hydrogenation to the corresponding saturated alcohol by allowing for the reaction to be stopped at the optimal point. uu.nl
Future research will focus on the development of more sensitive and robust in situ analytical techniques. This includes the use of fiber-optic probes for remote spectroscopy, microreactors coupled with online analysis, and the application of chemometrics to deconvolve complex spectral data. These advancements will provide unprecedented insight into the intricate details of reactions involving 3-methyl-3-buten-2-ol, facilitating the development of more efficient and controlled synthetic processes.
Sustainable and Green Chemistry Approaches for the Production and Transformation of 3-Methyl-3-buten-2-ol
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the production of (S)-3-methyl-3-buten-2-ol is no exception. Future research will prioritize the development of sustainable and environmentally friendly processes for its synthesis and subsequent transformations.
One key area of focus is the use of greener catalysts. While traditional methods often rely on stoichiometric reagents or heavy metal catalysts, future approaches will favor the use of heterogeneous catalysts that can be easily recovered and reused. For example, supported copper nanocatalysts have shown promise for the selective hydrogenation of alkynols, offering a more sustainable alternative to precious metal catalysts. uu.nl Research has shown that Cu/SiO2 catalysts can achieve high selectivity for the desired alkenol, with the selectivity being tunable by adjusting the reaction temperature. uu.nl
The development of solvent-free or green solvent-based reaction systems is another important aspect of sustainable chemistry. The use of water as a solvent is highly desirable, and research into catalytic systems that are active and stable in aqueous media is ongoing. Additionally, the use of continuous flow reactors is gaining prominence as a means to improve efficiency, safety, and scalability while reducing waste generation. A study on the production of a related ketone fragrance intermediate demonstrated that switching from a batch to a continuous process using a combination of a reactive distillation column and a fixed-bed reactor resulted in a 42% reduction in energy usage, a 53% lower total annual cost, and an 87.3% decrease in waste. researchgate.net
Furthermore, the exploration of bio-based feedstocks for the synthesis of 3-methyl-3-buten-2-ol is a long-term goal. The non-enzymatic formation of 2-methyl-3-buten-2-ol from dimethylallyl pyrophosphate (DMADP) in the presence of metal ions like Mn²⁺ provides a fascinating insight into its natural biosynthesis and could inspire future bio-based production strategies. nih.gov
The following table provides an overview of the key research directions and their potential impact on the chemistry of (S)-3-methyl-3-buten-2-ol.
| Research Area | Key Objectives | Potential Impact |
| Novel Biocatalytic Systems | - Discover and engineer enzymes with high stereospecificity. - Develop efficient whole-cell and cascade biocatalytic systems. - Improve cofactor regeneration and use of renewable feedstocks. | - Highly enantiopure (S)-3-methyl-3-buten-2-ol. - Reduced environmental impact and production costs. - Simplified downstream processing. |
| Artificial Intelligence and Machine Learning | - Develop predictive models for reaction outcomes. - Utilize AI for retrosynthetic analysis and reaction optimization. - Integrate AI with automated synthesis platforms. | - Accelerated discovery of new synthetic routes. - Optimized reaction conditions for higher yields and selectivity. - Reduced reliance on trial-and-error experimentation. |
| Advanced Characterization Techniques | - Develop and apply in situ and real-time monitoring methods (e.g., FTIR, Raman, NMR). - Couple microreactors with online analytical techniques. - Utilize chemometrics for complex data analysis. | - Deeper understanding of reaction mechanisms and kinetics. - Precise process control leading to improved product quality. - Enhanced reaction safety. |
| Sustainable and Green Chemistry | - Develop and utilize heterogeneous and recyclable catalysts. - Implement solvent-free or green solvent-based reaction systems. - Transition from batch to continuous flow processes. - Explore the use of bio-based feedstocks. | - Reduced waste generation and energy consumption. - Improved process safety and scalability. - Enhanced economic and environmental sustainability. |
Q & A
Q. What are the recommended synthetic routes for (S)-3-Methyl-3-buten-2-ol in laboratory settings?
- Methodological Answer : While direct synthesis protocols for the (S)-enantiomer are not explicitly detailed in the literature, transmetallation reactions using allyltin intermediates (e.g., tributyl- or triphenylstannanes) can be adapted for stereoselective synthesis. For example, allyltin trichlorides generated via tin(IV) chloride can react with aldehydes to yield allylic alcohols with defined stereochemistry . To achieve enantiomeric specificity, chiral catalysts (e.g., Sharpless epoxidation-derived systems) or enzymatic resolution methods should be integrated.
Table 1 : Comparative physical properties of related isomers
| Compound | Boiling Point (°C) | Density (g/mL) | CAS RN | Source |
|---|---|---|---|---|
| 3-Methyl-3-buten-1-ol | 132 | 0.85 | 763-32-6 | Kanto Catalog |
| 2-Methyl-3-buten-2-ol | 98–99 | 0.824 | 115-18-4 | Kanto Catalog |
| 3-Methyl-2-buten-1-ol | 140 | 0.84 | 556-82-1 | Kanto Catalog |
Q. How can researchers characterize (S)-3-Methyl-3-buten-2-ol using spectroscopic techniques?
- Methodological Answer : Combine 1D/2D NMR (e.g., H, C, COSY, HSQC) to resolve structural ambiguities, particularly for stereochemical assignments. Gas chromatography-mass spectrometry (GC/MS) with chiral columns (e.g., Cyclodextrin-based phases) is critical for assessing enantiomeric purity. Retention indices and spectral libraries (e.g., NIST Chemistry WebBook) should be cross-referenced for validation . For example, prenyl acetate (a derivative) has been analyzed via GC/MS at RT 5.35 and AI 914, providing a template for derivatization strategies .
Advanced Research Questions
Q. How can computational chemistry predict the stability and reactivity of (S)-3-Methyl-3-buten-2-ol under experimental conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model thermodynamic stability (e.g., bond dissociation energies, rotational barriers) and reaction pathways. Molecular dynamics simulations can assess solvent interactions or thermal decomposition. For example, global models of volatile organic compounds (VOCs) use temperature- and light-dependent algorithms to predict emission behavior, which can be adapted to study decomposition kinetics .
Q. What strategies resolve contradictions in reported physical properties (e.g., boiling point, density) of (S)-3-Methyl-3-buten-2-ol?
- Methodological Answer : Conduct systematic reviews using ISO/TS 14048 -compliant frameworks (e.g., EcoSpold data formats) to evaluate dataset appropriateness . Validate conflicting measurements via standardized methods (e.g., ASTM distillation for boiling points, pycnometry for density). Cross-reference databases like NIST WebBook, which provides rigorously verified data for isomers (e.g., 3-Methyl-2-buten-1-ol: bp 140°C, d 0.84 g/mL) .
Q. What experimental design considerations are critical for studying the environmental fate of (S)-3-Methyl-3-buten-2-ol?
- Methodological Answer : Adapt global VOC emission models, which account for light, temperature, and ecosystem-specific biomass factors . For lab-scale studies, use controlled photoreactors to simulate atmospheric oxidation. Monitor degradation products via high-resolution LC-MS or proton-transfer-reaction mass spectrometry (PTR-MS).
Methodological Notes
- Enantiomeric Resolution : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or capillary electrophoresis with cyclodextrin additives is recommended for purity assessment.
- Data Validation : Prioritize peer-reviewed sources (e.g., NIST, Kanto Reagents) over commercial databases to ensure reliability .
- Synthetic Optimization : Explore asymmetric catalysis (e.g., Jacobsen epoxidation) or biocatalysis (e.g., ketoreductases) for enantioselective synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
